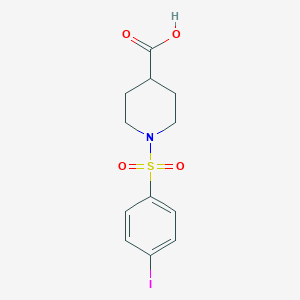

1-(4-Iodobenzenesulfonyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-iodophenyl)sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO4S/c13-10-1-3-11(4-2-10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCPGDBIKBPKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodobenzenesulfonyl)piperidine-4-carboxylic acid typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions.

Sulfonylation: The 4-iodobenzenesulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides and appropriate bases.

Industrial Production Methods: Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Iodobenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The iodine atom in the 4-iodobenzenesulfonyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Sulfides.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its unique structure allows for modifications that enhance drug efficacy and specificity. Research indicates that derivatives of this compound have shown promise in treating conditions such as cancer and autoimmune diseases by acting on specific biological pathways .

Therapeutic Properties:

Studies have explored its potential therapeutic properties, including anti-inflammatory and anticancer activities. For instance, compounds derived from 1-(4-Iodobenzenesulfonyl)piperidine-4-carboxylic acid have been evaluated for their ability to inhibit dihydrorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which is crucial for cell proliferation in cancer .

Organic Synthesis

Building Block for Complex Molecules:

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its functional groups facilitate various chemical reactions, allowing researchers to create diverse chemical libraries essential for drug discovery and development .

Synthesis Techniques:

The synthesis typically involves multiple steps including cyclization to form the piperidine ring, carboxylation to introduce the carboxylic acid group, and sulfonylation to add the 4-iodobenzenesulfonyl group. These methods are optimized for yield and purity using advanced techniques such as continuous flow reactors.

Biochemical Research

Enzyme Inhibition Studies:

The compound is employed in studies related to enzyme inhibition and receptor binding. Its ability to interact with various molecular targets provides insights into biochemical pathways and potential therapeutic targets. Research has demonstrated its effectiveness in modulating enzyme activities that are pivotal in disease processes .

Cancer Research:

Notably, derivatives of this compound have been tested against human cancer cell lines, revealing selective cytotoxicity towards certain types of cancer cells. This selectivity has prompted further investigation into its mechanisms of action and potential as a therapeutic agent .

Material Science

Development of Advanced Materials:

The unique chemical structure of this compound makes it valuable in developing advanced materials such as polymers and coatings. These materials often require specific functional properties that this compound can provide through its chemical reactivity .

Analytical Chemistry

Applications in Analytical Methods:

This compound is also utilized in various analytical methods, including chromatography, where it aids in the separation and quantification of other compounds. Its role in quality control processes ensures the reliability and accuracy of research analysis .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders; potential anti-inflammatory and anticancer properties. |

| Organic Synthesis | Building block for complex molecules; facilitates diverse chemical reactions. |

| Biochemical Research | Studies on enzyme inhibition; selective cytotoxicity against cancer cells. |

| Material Science | Development of polymers and coatings with specific functional properties. |

| Analytical Chemistry | Used in chromatography for separation and quantification of compounds. |

Mechanism of Action

The mechanism of action of 1-(4-Iodobenzenesulfonyl)piperidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form strong interactions with amino acid residues, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

| Compound Name | Structural Features | Key Properties | |

|---|---|---|---|

| 1-(4-Iodobenzenesulfonyl)piperidine-4-carboxylic acid | Piperidine-4-carboxylic acid + 4-iodobenzenesulfonyl | High lipophilicity (iodine), strong halogen bonding | |

| 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid | Chlorine instead of iodine | Moderate lipophilicity, higher electronegativity | |

| 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid | Methoxy groups (electron-donating) + benzoyl | Reduced electrophilicity, altered solubility | |

| 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride | Fluorobenzyl group + hydrochloride salt | Enhanced bioavailability, polar interactions | |

| Piperidine-4-carboxylic acid | No substituents | Basic scaffold with antimicrobial activity |

Key Observations :

- Sulfonyl vs. Benzoyl/Carboxylic Groups : The sulfonyl group enhances electrophilicity and stability compared to benzoyl or simple carboxylic acid derivatives, favoring interactions with nucleophilic residues in enzymes .

Key Findings :

- Target Compound : The iodine atom may confer unique selectivity in enzyme inhibition (e.g., binding to metal ions in metalloenzymes) compared to smaller halogens .

- Chlorine Analogs : Exhibit diverse receptor modulation, as seen in 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid, which shows activity in medicinal chemistry screens .

- Unsubstituted Piperidine-4-carboxylic Acid : Demonstrates baseline antimicrobial effects, highlighting the importance of substituents in enhancing specificity .

Insights :

- The target compound’s synthesis likely involves sulfonylation of piperidine-4-carboxylic acid with 4-iodobenzenesulfonyl chloride, requiring careful temperature control to avoid dehalogenation .

- Boron- and nitro-substituted analogs face stability challenges, whereas iodine’s inertness simplifies storage and handling .

Biological Activity

1-(4-Iodobenzenesulfonyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, enzyme inhibitory, and potential therapeutic applications.

Chemical Structure

The compound features a piperidine ring substituted with a sulfonyl group and an iodobenzene moiety, which contributes to its biological properties. The structural formula can be represented as follows:

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antibacterial Activity : Demonstrated moderate to strong activity against various bacterial strains.

- Enzyme Inhibition : Notably inhibits acetylcholinesterase (AChE) and urease.

- Potential Therapeutic Applications : Investigated for use in treating conditions related to enzyme dysregulation.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak |

These findings suggest that the compound may serve as a lead for developing new antibacterial agents.

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been a focal point of research. The inhibition potency against AChE and urease is particularly noteworthy:

- Acetylcholinesterase (AChE) : The compound exhibited significant inhibitory activity, which is crucial for potential applications in treating Alzheimer's disease and other cognitive disorders.

- Urease : It demonstrated strong inhibition, with an IC50 value comparable to established urease inhibitors, indicating its potential as a therapeutic agent for conditions like urinary tract infections.

Table of Enzyme Inhibition Potency

| Enzyme Type | IC50 (µM) | Reference Standard IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 2.14 ± 0.003 | 21.25 ± 0.15 |

| Urease | 1.13 ± 0.003 | - |

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Study on Antibacterial Efficacy : A study evaluated a series of sulfonamide derivatives, including the target compound, showing promising results against Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition Analysis : Research indicated that derivatives with similar structures displayed strong AChE inhibition, supporting the potential use of these compounds in neuropharmacology .

- Therapeutic Applications : Investigations into the anti-inflammatory and anticancer properties of piperidine derivatives have highlighted their versatility in drug development .

Q & A

Q. What are the key steps in synthesizing 1-(4-iodobenzenesulfonyl)piperidine-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves sulfonation of a piperidine-4-carboxylic acid derivative. A common approach includes:

Sulfonylation : React piperidine-4-carboxylic acid with 4-iodobenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the sulfonamide bond.

Hydrolysis : If starting from an ester-protected precursor (e.g., ethyl piperidine-4-carboxylate), saponify with NaOH in ethanol/water, followed by acidification to isolate the carboxylic acid .

Key Considerations: Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography.

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the iodobenzenesulfonyl group (e.g., aromatic protons at ~7.9 ppm) and piperidine ring protons (e.g., δ ~1.5–3.5 ppm) .

- IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1160 cm) and carboxylic acid (C=O, ~1700 cm) functional groups .

- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S content) .

- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M-H] for carboxylic acid) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Hazard Mitigation : The compound may irritate skin, eyes, and respiratory systems (similar to piperidine derivatives). Neutralize spills with inert absorbents (e.g., vermiculite) .

- Storage : Keep in a cool, dry environment, away from oxidizers. Use amber glass vials to prevent photodegradation .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation?

- Methodological Answer :

- Catalyst Screening : Test bases like DMAP or pyridine to enhance sulfonylation efficiency.

- Solvent Optimization : Compare DCM, THF, or DMF for solubility and reactivity. DMF may improve reaction rates but complicates purification.

- Temperature Control : Perform reactions at 0–25°C to minimize side products (e.g., sulfonate ester formation).

- Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to piperidine derivative to ensure complete conversion .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d) to eliminate solvent peaks in NMR.

- 2D NMR : Employ COSY or HSQC to resolve overlapping signals (e.g., piperidine ring protons).

- X-ray Crystallography : Confirm stereochemistry if unexpected NOE effects or coupling constants arise .

- Cross-Validation : Compare IR and MS data with computational predictions (e.g., DFT simulations) .

Q. How can biological activity assays be designed for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrases, proteases) based on structural analogs .

- In Vitro Assays :

Enzyme Inhibition : Measure IC using fluorogenic substrates.

Cytotoxicity : Test against cancer cell lines (e.g., MCF-7) via MTT assay. Include positive controls (e.g., cisplatin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.